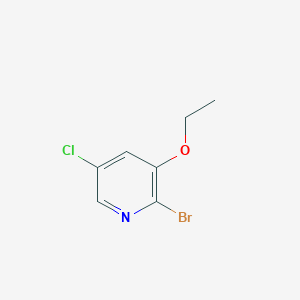
2-ブロモ-5-クロロ-3-エトキシピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNO . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
2-Bromo-5-chloro-3-ethoxypyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. One common method is the bromination of 3-ethoxypyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-5-chloro-3-ethoxypyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-3-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
作用機序
The mechanism of action of 2-Bromo-5-chloro-3-ethoxypyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
類似化合物との比較
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Bromo-5-chloro-2-ethoxypyridine: Similar structure but with different substitution pattern, leading to different reactivity.
2-Chloro-5-bromo-3-ethoxypyridine: Similar but with reversed positions of bromine and chlorine, affecting its chemical behavior.
Uniqueness
2-Bromo-5-chloro-3-ethoxypyridine is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles. The presence of both bromine and chlorine atoms, along with the ethoxy group, allows for a wide range of chemical transformations and applications .
特性
IUPAC Name |
2-bromo-5-chloro-3-ethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEURPRKPLXYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














